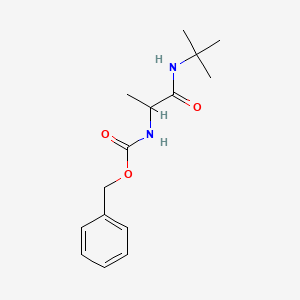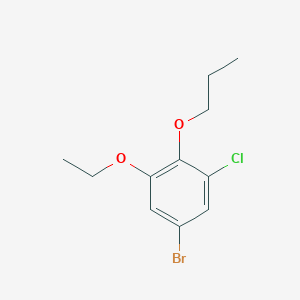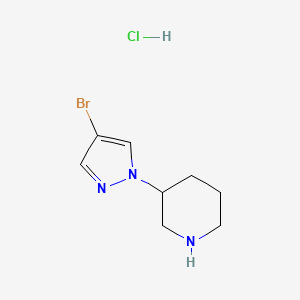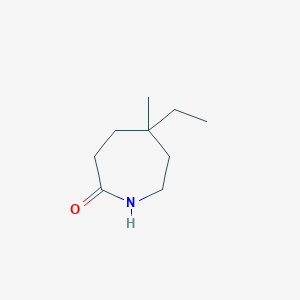
5-Ethyl-5-methylazepan-2-one
Overview
Description
5-Ethyl-5-methylazepan-2-one is a chemical compound with the molecular formula C9H17NO and a molecular weight of 155.24 . It is offered by various chemical suppliers .
Molecular Structure Analysis
The molecular structure of this compound consists of 9 carbon atoms, 17 hydrogen atoms, and 1 oxygen atom . Further details about its structure are not provided in the search results.Scientific Research Applications
5-Ethyl-5-methylazepan-2-one has been studied extensively in the scientific community due to its potential applications in both medicinal and industrial chemistry. In medicinal chemistry, this compound has been used as a potential therapeutic agent for the treatment of certain neurological disorders, such as Parkinson’s disease and Alzheimer’s disease. Additionally, it is being investigated as a potential anti-cancer agent due to its ability to inhibit the growth of certain types of cancer cells. In industrial chemistry, this compound is used as a reagent in the synthesis of various organic compounds, such as amines and alcohols.
Mechanism of Action
The exact mechanism of action of 5-Ethyl-5-methylazepan-2-one is still not fully understood. However, it is believed that this compound binds to certain receptors in the brain, such as dopamine receptors, and modulates their activity. This modulation of receptor activity is thought to be responsible for the therapeutic effects of this compound on neurological disorders. Additionally, this compound is thought to interfere with the growth of cancer cells by targeting certain pathways involved in cell proliferation.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still not fully understood. However, current research suggests that this compound may have a number of beneficial effects on the body. In animal studies, this compound has been found to have neuroprotective effects, as well as anti-inflammatory and antioxidant properties. Additionally, this compound has been shown to have anti-cancer properties, as well as a potential to reduce the risk of certain cardiovascular diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-Ethyl-5-methylazepan-2-one is that it is relatively easy to synthesize in the laboratory. Additionally, it is a relatively stable compound, which makes it ideal for use in laboratory experiments. However, there are some limitations to the use of this compound in laboratory experiments. For example, this compound is insoluble in water, which can make it difficult to dissolve and use in aqueous solutions. Additionally, this compound is a relatively expensive compound, which can limit its use in certain experiments.
Future Directions
There are a number of potential future directions for 5-Ethyl-5-methylazepan-2-one research. For example, further research is needed to better understand the exact mechanism of action of this compound and its potential therapeutic effects. Additionally, research is needed to explore the potential applications of this compound in industrial chemistry and to identify new compounds that can be synthesized using this compound as a starting material. Finally, further research is needed to investigate the potential side effects of this compound and to better understand its biochemical and physiological effects.
Properties
IUPAC Name |
5-ethyl-5-methylazepan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-3-9(2)5-4-8(11)10-7-6-9/h3-7H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFFNPBOUAOQSDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCC(=O)NCC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-Bromopyrido[3,4-b]pyrazine](/img/structure/B1377934.png)
![3-Bromo-7H-furo[3,4-b]pyridin-5-one](/img/structure/B1377935.png)
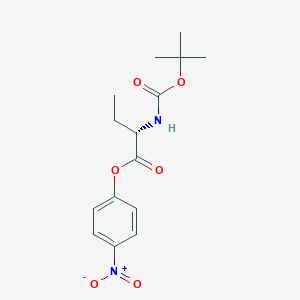
![Tert-butyl 7-amino-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B1377939.png)
